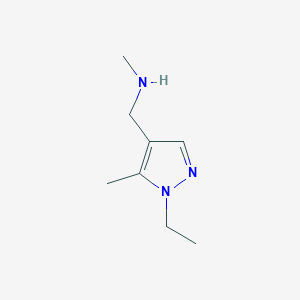

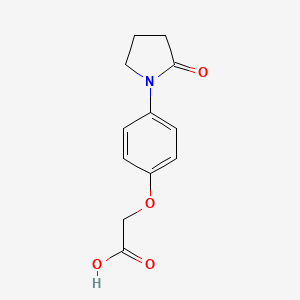

![molecular formula C9H8ClNO2 B1609644 1-[对氯苯基]-1,2-丙二酮-2-肟 CAS No. 56472-72-1](/img/structure/B1609644.png)

1-[对氯苯基]-1,2-丙二酮-2-肟

描述

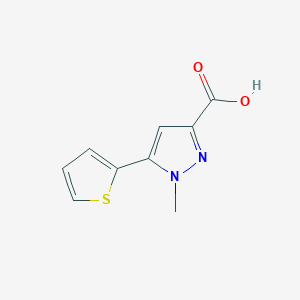

“1-[p-Chlorophenyl]-1,2-propanedione-2-oxime” is a chemical compound with the following properties:

- Chemical Formula : C<sub>9</sub>H<sub>9</sub>ClNO

- Synonyms : Also known as “p-Chlorophenyl methyl ketoxime”

- Physical State : Colorless to yellow liquid or crystals

- Use : It serves as an intermediate in pesticide and pharmaceutical manufacturing.

Synthesis Analysis

The synthetic methods for this compound are not explicitly mentioned in the available data. However, it is likely synthesized through organic reactions involving chlorination, oxidation, and condensation.

Molecular Structure Analysis

The molecular structure of “1-[p-Chlorophenyl]-1,2-propanedione-2-oxime” consists of a chlorophenyl group attached to a propanedione-2-oxime moiety. The exact arrangement of atoms and bond angles can be visualized using molecular modeling software.

Chemical Reactions Analysis

The compound may undergo various chemical reactions, including:

- Oxime Formation : The oxime group can react with other compounds, such as aldehydes or ketones, to form oximes.

- Hydrolysis : The oxime can be hydrolyzed to yield the corresponding ketone or aldehyde.

Physical And Chemical Properties Analysis

- Flammability : Highly flammable; easily ignited by heat, sparks, or flames.

- Toxicity : Inhalation, ingestion, or skin contact with vapors, dusts, or substance may cause severe injury, burns, or death.

- Reactivity : Reacts with water, releasing toxic, corrosive, or flammable gases.

- Environmental Impact : Runoff from fire control or dilution water may be corrosive and/or toxic.

科学研究应用

-

Crystal Structures and Spectroscopic Characterization

- Field: Crystallography and Spectroscopy .

- Application: This compound is used in the study of synthetic cathinones .

- Method: The structure of new psychoactive substances (NPS) was identified by single-crystal X-ray analysis, solution nuclear magnetic resonance (NMR), UHPLC-QQQ-MS/MS and GC-MS .

- Results: The study provided insights into the structure of these synthetic cathinones .

-

Nonlinear Optical Properties

- Field: Computational Electronics .

- Application: This compound is studied for its significant electro-optic properties .

- Method: The ground-state molecular geometry was optimized, and geometrical parameters and vibrational modes were established .

- Results: The excitation energy is observed to be 326 nm (3.8 eV), calculated at the TD/B3LYP/6-31G level . The second and third harmonic generation values of the titled molecule are found to be 56 and 158 times higher than standard urea molecule, respectively, computed at same wavelength (i.e. 1064.13 nm) .

-

Biological Potential of Indole Derivatives

- Field: Pharmacology .

- Application: Indole derivatives, which may include compounds similar to the one you mentioned, have shown a wide range of biological activities .

- Method: Various scaffolds of indole are synthesized for screening different pharmacological activities .

- Results: Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

-

Therapeutic Potential of Quinoline Derivatives

- Field: Medicinal Chemistry .

- Application: Quinoline derivatives, which may include compounds similar to the one you mentioned, are used extensively in treatment of various diseases .

- Method: Chemical modification of quinoline is one of the commonest approaches used in drug discovery .

- Results: Quinolines exhibit important biological activities, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and antiinflammatory effects .

-

Synthesis of N-Phenylmaleimide Precursors

- Field: Organic Chemistry .

- Application: Compounds similar to “1-[p-Chlorophenyl]-1,2-propanedione-2-oxime” could potentially be used in the synthesis of N-phenylmaleimide precursors for a Diels–Alder reaction .

- Method: A minimally hazardous, environmentally friendly, and energy efficient sequential reaction sequence is implemented .

- Results: The reaction sequence efficiently synthesizes N-phenylmaleimide precursors .

-

Antiviral Activity of Indole Derivatives

- Field: Virology .

- Application: Indole derivatives, which may include compounds similar to the one you mentioned, have shown antiviral activities .

- Method: Various scaffolds of indole are synthesized and tested against different viruses .

- Results: Some indole derivatives showed inhibitory activity against influenza A and Coxsackie B4 virus .

-

Enantioconvergent Bioconversion

- Field: Biotechnology .

- Application: Compounds similar to “1-[p-Chlorophenyl]-1,2-propanedione-2-oxime” could potentially be used in enantioconvergent bioconversion .

- Method: The recombinant cell containing epoxide hydrolase (EH) of Caulobacter crescentus is used for the bioconversion .

- Results: Enantiopure ®-p-chlorophenyl-1,2-ethanediol with 72% preparative yield and enantiopurity as high as 95%ee was obtained .

-

Synthesis of Chiral Pharmaceuticals

- Field: Pharmaceutical Chemistry .

- Application: Compounds similar to “1-[p-Chlorophenyl]-1,2-propanedione-2-oxime” could potentially be used in the synthesis of chiral pharmaceuticals .

- Method: Enantiopure epoxides and their corresponding vicinal diols (vic-diols) are valuable synthetic building blocks for the synthesis of chiral pharmaceuticals .

- Results: Many biocatalytic conversions have been developed to prepare chiral epoxides and diols .

安全和危害

Due to its toxicity and flammability, precautions should be taken during handling and storage.

未来方向

Research should focus on:

- Improved Synthesis Methods : Develop more efficient and environmentally friendly synthetic routes.

- Biological Activity : Investigate potential pharmacological effects and applications.

- Risk Assessment : Evaluate the compound’s impact on human health and the environment.

Please note that the information provided here is based on available data, and further studies are necessary for a comprehensive understanding of this compound.

属性

IUPAC Name |

(2E)-1-(4-chlorophenyl)-2-hydroxyiminopropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO2/c1-6(11-13)9(12)7-2-4-8(10)5-3-7/h2-5,13H,1H3/b11-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGDUXQIKSLKHFR-IZZDOVSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C(=O)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\O)/C(=O)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30430614 | |

| Record name | T5503425 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30430614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[p-Chlorophenyl]-1,2-propanedione-2-oxime | |

CAS RN |

56472-72-1 | |

| Record name | NSC117776 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117776 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | T5503425 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30430614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

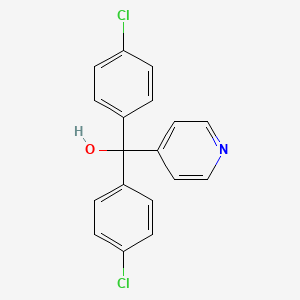

![2-Phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine](/img/structure/B1609561.png)

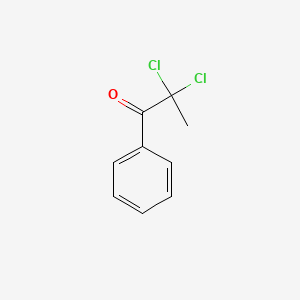

![tert-Butyl 4-[5-(hydroxymethyl)-4-methyl-1,3-thiazol-2-yl]tetrahydro-1(2H)-pyridinecarboxylate](/img/structure/B1609576.png)

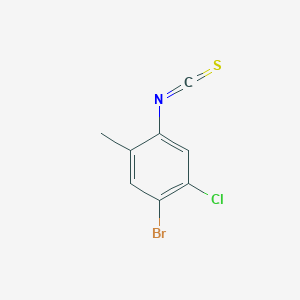

![5-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]indole-3-carboxylic Acid](/img/structure/B1609578.png)